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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural features of Capistruin, a lasso

peptide from Burkholderia thailandensis, with other notable lasso peptides: Microcin J25,

Lariatin A, and Sviceucin. Lasso peptides are a class of ribosomally synthesized and post-

translationally modified peptides (RiPPs) characterized by a unique "lariat" or "lasso" topology.

This structure, where the C-terminal tail is threaded through and entrapped within an N-terminal

macrolactam ring, confers remarkable stability and diverse biological activities, making them

attractive scaffolds for drug development.

Structural Overview of Lasso Peptides
Lasso peptides are defined by a mechanically interlocked structure.[1] This architecture

consists of an 8- or 9-residue N-terminal macrolactam ring formed by an isopeptide bond

between the α-amino group of the N-terminal amino acid and the side-chain carboxyl group of

an acidic residue (Asp or Glu).[2] The C-terminal portion of the peptide, referred to as the "tail,"

is threaded through this ring and is held in place by bulky "steric lock" residues, preventing its

unthreading.[2] This unique fold results in exceptional resistance to proteolysis and thermal

denaturation.

Comparative Structural Data
The following table summarizes the key structural parameters of Capistruin and other selected

lasso peptides.
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Feature Capistruin Microcin J25 Lariatin A Sviceucin

Amino Acid

Sequence

G-P-R-T-P-P-W-

F-D-G-N-Y-P-G-

R-F-G-F-N

G-G-A-G-H-V-P-

E-Y-F-V-G-I-G-T-

P-I-S-F-Y-G

G-S-Q-L-V-Y-R-

E-W-V-G-H-S-N-

V-I-K-P

C-A-C-D-G-D-G-

E-C-S-I-P-G-A-

C-A-A-G-P-C

Total Residues 19 21 18 20

Ring Size

(residues)
9 8 8 8

Isopeptide Bond
Gly1 (α-NH₂) -

Asp9 (γ-COOH)

Gly1 (α-NH₂) -

Glu8 (γ-COOH)

Gly1 (α-NH₂) -

Glu8 (γ-COOH)

Cys1 (α-NH₂) -

Glu8 (γ-COOH)

Loop Length

(residues)
4 5 5 5

Tail Length

(residues)
6 8 5 7

Steric Lock

Residues
Arg15, Phe17 Phe19, Tyr20 Trp9, Val12

Not explicitly

defined, stability

enhanced by

disulfide bonds

Disulfide Bonds None None None
Cys3-Cys15,

Cys9-Cys20

PDB ID Not Available
--INVALID-LINK--

[3][4][5]
Not Available

--INVALID-LINK--

[6][7]

Structural Similarities and Differences
Capistruin, Microcin J25, and Lariatin A are all classified as class II lasso peptides,

characterized by the absence of disulfide bonds and reliance on steric hindrance to maintain

their lasso fold.[8] Sviceucin, on the other hand, is a class I lasso peptide, which is

distinguished by the presence of disulfide bonds that provide additional structural stability.

The macrolactam ring of Capistruin is slightly larger than the others in this comparison,

comprising nine amino acid residues.[2] The isopeptide linkage in Capistruin is formed

between the N-terminal Glycine and the side chain of Aspartate at position 9. In contrast,
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Microcin J25, Lariatin A, and Sviceucin all have an 8-membered ring with the isopeptide bond

involving a Glutamate residue.

A key feature for the stability of class II lasso peptides is the presence of bulky amino acid

residues that act as "plugs" or "steric locks," preventing the tail from slipping out of the ring. In

Capistruin, Arginine at position 15 and Phenylalanine at position 17 are thought to serve this

function. Microcin J25 possesses a well-defined steric lock with Phenylalanine-19 and

Tyrosine-20.[3] Lariatin A is stabilized by Tryptophan-9 and Valine-12. Sviceucin's stability is

primarily attributed to its two disulfide bonds, a hallmark of class I lasso peptides.

Experimental Protocols for Structural Determination
The three-dimensional structures of lasso peptides are primarily elucidated using a combination

of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass

spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state structure of

peptides.

General Protocol:

Sample Preparation: The purified lasso peptide is dissolved in a suitable buffer (e.g.,

phosphate buffer in H₂O/D₂O) to a concentration of 0.5-1.0 mM.

Data Acquisition: A series of one-dimensional (1D) and two-dimensional (2D) NMR

experiments are performed. Standard 2D experiments include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically within the

same amino acid residue.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons

within a spin system (i.e., within an amino acid residue).

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in

space (typically < 5 Å), providing crucial distance restraints for structure calculation.
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Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in

the peptide sequence.

Structural Restraint Generation: NOESY cross-peaks are converted into upper distance

limits between protons. Dihedral angle restraints can be derived from coupling constants

measured in COSY-type spectra.

Structure Calculation: The experimental restraints are used as input for structure calculation

programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with

the NMR data.

Structure Validation: The quality of the calculated structures is assessed using various

validation tools that check for consistency with the experimental data and known geometric

parameters of proteins.

X-ray Crystallography
X-ray crystallography provides high-resolution structures of molecules in their crystalline state.

General Protocol:

Crystallization: The purified peptide is crystallized by screening a wide range of conditions

(precipitants, pH, temperature) to find optimal conditions for crystal growth.

Data Collection: A single, well-ordered crystal is exposed to a high-intensity X-ray beam. The

diffracted X-rays are recorded on a detector.

Data Processing: The diffraction pattern is processed to determine the unit cell dimensions

and the intensities of the diffracted spots.

Phase Determination: The "phase problem" is solved using methods such as molecular

replacement (if a homologous structure is available) or experimental phasing techniques

(e.g., MAD or SAD).

Model Building and Refinement: An initial model of the peptide is built into the electron

density map. The model is then refined to improve the fit to the experimental data and to

ensure ideal molecular geometry.
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Validation: The final structure is validated to check its quality and stereochemistry.

Mass Spectrometry
Mass spectrometry is used to determine the exact molecular weight of the lasso peptide and to

confirm its amino acid sequence and topology.

General Protocol:

Sample Preparation: The purified peptide is prepared in a suitable solvent for ionization.

Ionization: The peptide is ionized using techniques such as Electrospray Ionization (ESI) or

Matrix-Assisted Laser Desorption/Ionization (MALDI).

Mass Analysis: The mass-to-charge ratio (m/z) of the ionized peptide is measured by a mass

analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

Tandem Mass Spectrometry (MS/MS): To confirm the sequence and identify the isopeptide

bond, the peptide ion is fragmented, and the masses of the resulting fragments are

measured. The fragmentation pattern can distinguish between the lasso topology and a

branched-cyclic topoisomer.

Visualizing Structural Similarities
The following diagrams, generated using Graphviz, illustrate the structural topology of

Capistruin and the other lasso peptides.
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Caption: Topological structure of Capistruin.
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Caption: Topological structure of Microcin J25.

Caption: Topological structure of Lariatin A.
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Caption: Topological structure of Sviceucin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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